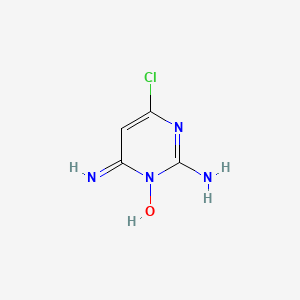![molecular formula C11H16O B8613501 2,3,4,5,6,7,8,9-Octahydro-1H-benzo[7]annulen-1-one](/img/structure/B8613501.png)
2,3,4,5,6,7,8,9-Octahydro-1H-benzo[7]annulen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one is a chemical compound with a unique structure that falls under the category of cyclic ketones. This compound is characterized by its octahydrobenzoannulene core, which is a saturated ring system, and a ketone functional group. It is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one typically involves the hydrogenation of aromatic precursors under high pressure and temperature conditions. One common method is the catalytic hydrogenation of benzoannulene derivatives using palladium or platinum catalysts. The reaction is carried out in the presence of hydrogen gas at elevated temperatures (150-200°C) and pressures (50-100 atm).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity. The process involves the continuous feeding of reactants and catalysts into the reactor, where the hydrogenation takes place. The product is then separated and purified using distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the ring can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound for drug discovery.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor. Additionally, it serves as a precursor for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound’s ring structure allows it to fit into hydrophobic pockets of proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar cyclic structure but differ in the presence of additional methyl groups and an acetyl functional group.
Octahydro-1H-trindene: This compound has a similar saturated ring system but lacks the ketone functional group.
Uniqueness: 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one is unique due to its specific combination of a saturated ring system and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1,2,3,5,6,7,8,9-octahydrobenzo[7]annulen-4-one |
InChI |
InChI=1S/C11H16O/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h1-8H2 |
Clave InChI |
QLDGUNQFUUTJDU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(CC1)C(=O)CCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B8613453.png)



![Ethanesulfonic acid, 2-[(1-oxo-2-propenyl)amino]-](/img/structure/B8613483.png)






